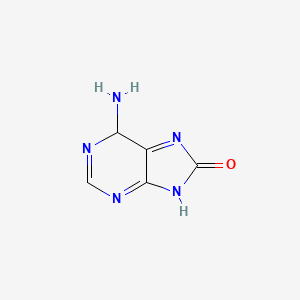
6-Amino-6,9-dihydropurin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-6,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H5N5O It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6,9-dihydropurin-8-one can be achieved through several methods. One common approach involves the selective alkylation of guanine derivatives. For instance, starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, an acid-catalyzed phase transfer catalysis process can be used to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-6,9-dihydropurin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different biological and chemical properties. For example, oxidation can lead to the formation of 8-oxopurine derivatives .
Applications De Recherche Scientifique
6-Amino-6,9-dihydropurin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its role in nucleic acid chemistry and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 6-Amino-6,9-dihydropurin-8-one involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: Another purine derivative with similar chemical properties.
Adenine: A 6-aminopurine that is a key component of nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
6-Amino-6,9-dihydropurin-8-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
6-amino-6,9-dihydropurin-8-one |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |
Clé InChI |
QHEIIBIWRIMZGM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(C2=NC(=O)NC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


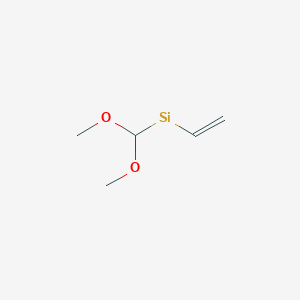
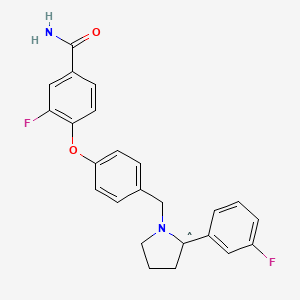

![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)

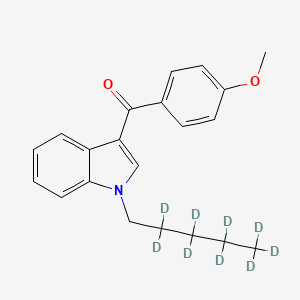
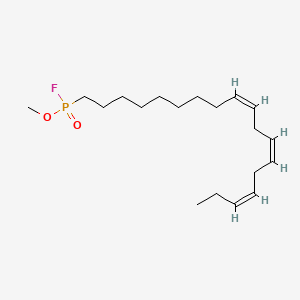
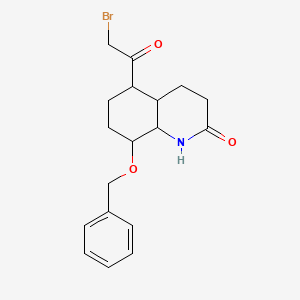

![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)
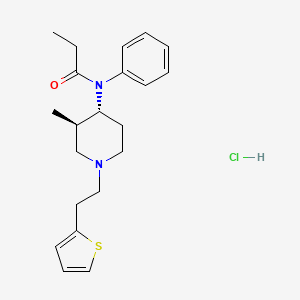
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)

